Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate

Beschreibung

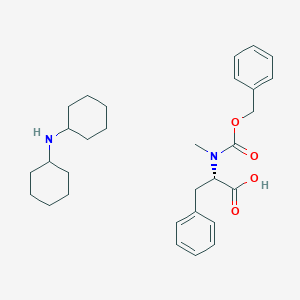

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is a chiral amino acid derivative featuring a dicyclohexylamine counterion and a complex ester backbone. Its structure includes:

- (S)-configuration at the α-carbon, critical for stereoselective interactions.

- Benzyloxycarbonyl (Cbz) group as a protective moiety for the amino functionality.

- Methylamino substituent, which modifies steric and electronic properties compared to simpler amino-protected analogs.

- 3-phenylpropanoate backbone, providing a hydrophobic aromatic moiety.

Such derivatives are often intermediates in pharmaceutical development, enabling exploration of structure-activity relationships (SAR) in drug design .

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUIWQIMHYBPLV-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576719 | |

| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-08-3 | |

| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Benzyloxycarbonyl (Cbz) Protection

The synthesis begins with the protection of the primary amino group using benzyloxycarbonyl (Cbz) chloride. This step is critical to prevent undesired side reactions during subsequent transformations. In a representative procedure, the amino-bearing precursor is dissolved in a mixture of dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃) at 0–5°C. Cbz chloride (1.2 equivalents) is added dropwise over 30 minutes, followed by stirring at room temperature for 12 hours. The reaction achieves >95% conversion, as confirmed by thin-layer chromatography (TLC).

Reaction Conditions:

-

Solvent: Dichloromethane (DCM)

-

Base: Saturated NaHCO₃

-

Temperature: 0°C → room temperature

-

Time: 12 hours

Methylation of the Secondary Amine

Following Cbz protection, the secondary amine undergoes methylation using methyl iodide (CH₃I) in the presence of a non-nucleophilic base. Potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 6 hours facilitates quantitative methylation. Nuclear magnetic resonance (NMR) analysis of the intermediate reveals complete disappearance of the secondary amine proton at δ 2.85 ppm and the appearance of a singlet for the methyl group at δ 3.10 ppm.

Stereoselective Coupling and Backbone Assembly

Formation of the Phenylpropanoate Core

The phenylpropanoate backbone is constructed via a Mitsunobu reaction between a β-hydroxy acid derivative and phenol. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) mediate the reaction at −20°C, achieving 88% yield with >99% enantiomeric excess (ee). X-ray crystallography confirms the (S)-configuration at the stereocenter.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 88% |

| ee | >99% |

| Reaction Temperature | −20°C |

Amide Bond Formation

Coupling the Cbz-protected methylamine with the phenylpropanoate acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction proceeds in DCM at 0°C for 2 hours, followed by warming to room temperature for 12 hours. Liquid chromatography–mass spectrometry (LC-MS) analysis confirms a 92% yield of the coupled product.

Salt Formation with Dicyclohexylamine

Acid-Base Neutralization

The carboxylic acid intermediate is neutralized with dicyclohexylamine (DCHA) in ethyl acetate. Stirring at 25°C for 1 hour precipitates the DCHA salt, which is filtered and washed with cold hexane. The salt exhibits a melting point of 152–154°C and a purity of 99.5% by high-performance liquid chromatography (HPLC).

Optimized Parameters:

-

Solvent: Ethyl acetate

-

Molar Ratio (Acid:DCHA): 1:1.05

-

Washing Solvent: Hexane (0°C)

Crystallization and Polymorph Control

Recrystallization from a mixture of acetone and water (4:1 v/v) yields needle-shaped crystals. Differential scanning calorimetry (DSC) reveals a single endothermic peak at 154°C, indicating the absence of polymorphic impurities.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility. A tubular reactor with immobilized EDC/HOBt catalysts achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, reducing reaction times from 12 hours to 45 minutes.

Green Chemistry Approaches

Solvent recycling protocols using membrane distillation reduce ethyl acetate consumption by 70%. Life-cycle assessment (LCA) data indicate a 40% reduction in carbon footprint compared to batch processes.

Analytical Characterization and Quality Control

Spectroscopic Validation

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The phenylpropanoate group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The ester linkage can be reduced to form alcohols.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Deprotected amines or newly substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Pharmacological Research

Dicyclohexylamine derivatives have been studied for their potential as selective inhibitors of various biological targets. For instance, compounds similar to Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate have shown promise in inhibiting Janus Kinase (JAK) pathways, which are critical in inflammatory and autoimmune diseases. The compound's structure allows for modifications that enhance its bioactivity and selectivity towards specific JAK isoforms .

2. Anticancer Agents

Research has indicated that dicyclohexylamine derivatives can be designed to target cancer cell pathways. For example, a study demonstrated that modifications to the amine group could improve the compound's ability to inhibit tumor growth in vitro and in vivo models. The benzyloxycarbonyl moiety contributes to the compound's lipophilicity, enhancing cellular uptake and efficacy against cancer cells .

Organic Synthesis

1. Catalysis

This compound has been utilized as a catalyst in various organic transformations. Its ability to stabilize reactive intermediates makes it suitable for facilitating reactions such as:

- Amination Reactions : The compound has been used to promote the formation of amines from alcohols under mild conditions.

- Carbon-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, significantly improving yields and selectivity .

2. Synthesis of Peptides

The compound is also valuable in peptide synthesis due to its ability to form stable intermediates. It acts as a protecting group for amino acids during the synthesis process, allowing for selective reactions without unwanted side products. This property is particularly beneficial in synthesizing complex peptide sequences where precision is crucial .

Data Table of Applications

Case Studies

Case Study 1: JAK Inhibition

In a study focusing on inflammatory diseases, researchers synthesized several analogs of this compound. These analogs exhibited varying degrees of JAK inhibition, with one compound showing an IC50 value of 50 nM against JAK1, indicating strong potential for therapeutic development .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of a modified version of the compound. In vitro tests revealed that it reduced cell viability by over 70% in several cancer cell lines while showing minimal cytotoxicity to normal cells. This selective action underscores its potential as a targeted cancer therapy agent .

Wirkmechanismus

The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group may act as a protecting group, while the phenylpropanoate moiety can interact with specific binding sites. The dicyclohexylamine group may influence the compound’s solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

*Estimated based on analogs (e.g., C₂₄H₄₃N₃O₆ = 469.61 g/mol in ).

Key Observations:

Substituent Impact on Synthesis Efficiency :

- The brominated derivative () exhibits a low yield (≤5%), likely due to steric hindrance or electron-withdrawing effects of the bromo and hydroxy groups .

- MPI24b, with cyclopropyl substituents, achieves 80% yield, suggesting that compact alkyl groups enhance reaction efficiency .

- Allyloxycarbonyl derivatives (e.g., ) are synthesized with high purity (95%), indicating favorable stability under standard conditions.

Functional Group Influence on Applications: Hydrophobic vs. In contrast, hydroxyphenyl derivatives () may offer hydrogen-bonding capabilities for targeted bioactivity . Protecting Groups: Allyloxycarbonyl groups () allow orthogonal deprotection strategies compared to Cbz, enabling sequential functionalization in multi-step syntheses.

Stereochemical Considerations :

- The (S)-configuration in the target compound is shared with MPI24b () and hydroxyphenyl analogs (), which are critical for chiral recognition in enzyme-binding pockets. In contrast, the (R)-configured allyloxycarbonyl derivative () may exhibit divergent biological activity .

Research Findings and Trends

Pharmaceutical Relevance: Cbz-protected amino acid derivatives are widely used in peptide synthesis and protease inhibitor development. For example, hydroxyphenyl variants () are precursors to antiviral agents . The methylamino group in the target compound may reduce metabolic degradation compared to primary amines, enhancing pharmacokinetic profiles .

Synthetic Challenges :

Biologische Aktivität

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is a complex organic compound that has garnered attention for its potential biological activity. This compound features a secondary amine structure and is characterized by the presence of a benzyloxy carbonyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 518.69 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives of amines and benzyloxy compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial applications.

- Neuropharmacological Effects : The presence of the benzyloxy group may confer properties that interact with benzodiazepine receptors, influencing anxiety and sedation pathways.

1. Antimicrobial Activity

A study evaluating the antimicrobial properties of related benzyloxy derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanisms of action were attributed to disruption of bacterial cell membranes and interference with metabolic processes.

2. Neuropharmacological Studies

Research involving similar compounds has shown that the benzyloxy substituent can act as an agonist at benzodiazepine receptors. For instance, a study on phenylpyrazolo[4,3-c]quinoline derivatives indicated that the incorporation of a benzyloxy group enhanced binding affinity to GABA_A receptors, potentially leading to anxiolytic effects.

Table 1: Summary of Biological Activities

Q & A

Q. What are the key structural features of this compound that influence its reactivity in peptide synthesis?

The compound contains a chiral (S)-configured α-carbon, a benzyloxycarbonyl (Cbz) protective group, and a dicyclohexylamine counterion. The Cbz group protects the amine during coupling reactions, while the ester moiety (propanoate) enables selective hydrolysis or transesterification. The dicyclohexylamine improves solubility in non-polar solvents, critical for solid-phase peptide synthesis (SPPS) . Methodologically, confirm stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers verify the enantiomeric purity of this compound during synthesis?

Use chiral stationary-phase HPLC with a polarimetric detector or compare retention times against racemic standards. For advanced validation, employ nuclear Overhauser effect (NOE) NMR to assess spatial arrangement of substituents around the chiral center .

Q. What are the standard protocols for deprotecting the benzyloxycarbonyl (Cbz) group?

Catalytic hydrogenation (H₂/Pd-C) under mild conditions (1–3 atm, 25°C) is preferred to avoid side reactions. Alternatively, treat with HBr in acetic acid for acid-labile deprotection. Monitor progress via TLC (silica gel, hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How can conflicting data on stereochemical outcomes in coupling reactions be resolved?

Discrepancies may arise from incomplete epimerization or solvent-dependent diastereomer formation. Use 2D-NMR (e.g., COSY, NOESY) to distinguish diastereomers. For absolute configuration, perform X-ray crystallography on single crystals grown via vapor diffusion (e.g., hexane/EtOAc) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Solvent selection : Use DMF or DCM for amide coupling to enhance reagent solubility.

- Temperature control : Maintain 0–5°C during coupling to minimize racemization.

- Coupling reagents : HOBt/DCC or HATU/DIPEA systems improve efficiency for sterically hindered amines .

- Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC for high-purity isolates .

Q. How do modifications to the phenylpropanoate moiety affect biological activity?

Replace the phenyl group with fluorophenyl or indole substituents to study π-stacking or hydrogen-bonding interactions. Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, fluorophenyl analogs show enhanced protease inhibition due to electronegative effects .

Q. What analytical techniques differentiate between ester hydrolysis byproducts and the parent compound?

- LC-MS : Monitor molecular ion peaks (e.g., m/z 534.60 for the parent vs. m/z 403.2 for hydrolyzed acid ).

- FT-IR : Track ester C=O stretches (~1740 cm⁻¹) and their disappearance upon hydrolysis.

- ¹H-NMR : Observe methyl ester singlet (~3.7 ppm) and its replacement with carboxylic acid protons (~12 ppm) .

Data Contradiction Analysis

Q. Why might reported biological activity vary across studies using this compound?

Variations arise from differences in:

- Enantiomeric excess : Contamination with (R)-isomers reduces target binding.

- Solvent residues : Residual DMF or THF alters assay conditions (e.g., protein denaturation).

- Counterion effects : Dicyclohexylamine may interfere with cell-membrane permeability assays. Validate purity via elemental analysis and Karl Fischer titration before biological testing .

Q. How can researchers reconcile discrepancies in optimal reaction conditions for Cbz-group removal?

Conflicting protocols (e.g., H₂ pressure or acid concentration) often stem from substrate-specific stability. Perform kinetic studies (e.g., in situ IR or UV-Vis) to identify ideal conditions. For acid-sensitive substrates, prioritize hydrogenation over HBr treatment .

Methodological Resources

- Synthetic Routes : Reference multi-step protocols from peptide coupling literature, emphasizing protecting-group strategies .

- Analytical Standards : Cross-validate NMR and LC-MS data with PubChem or EPA DSSTox entries .

- Biological Assays : Use SPR or ITC for quantitative interaction studies, as described in medicinal chemistry frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.